Bromobutylmagnesium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

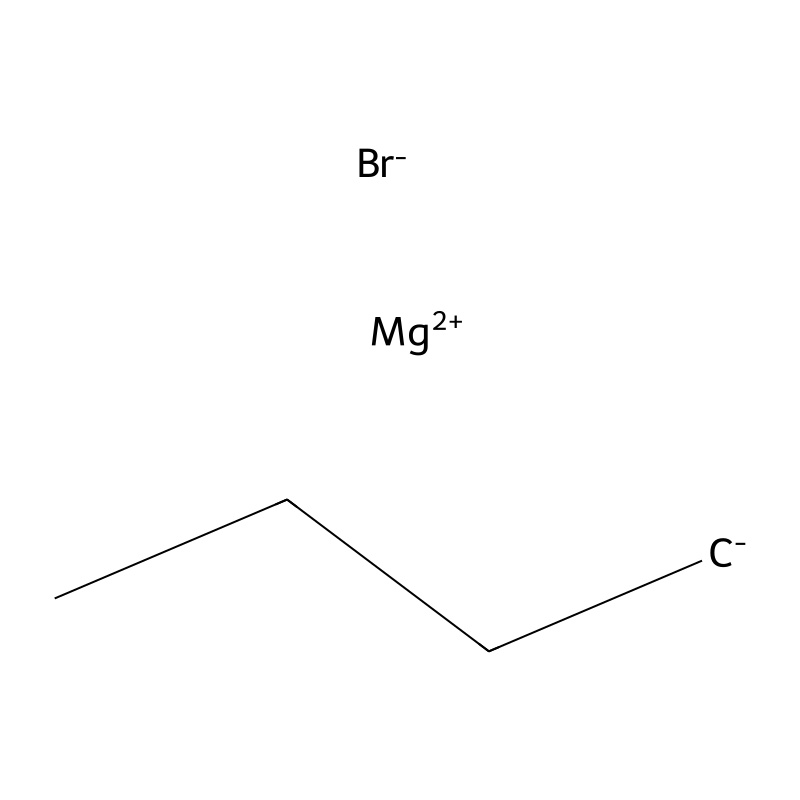

Bromobutylmagnesium, also known as n-butylmagnesium bromide, is an organomagnesium compound with the molecular formula C₄H₉BrMg. It is a colorless to pale yellow liquid that is highly reactive and typically used in organic synthesis. As a Grignard reagent, it serves as a nucleophile and base, facilitating the formation of carbon-carbon bonds in various

The reactivity of bromobutylmagnesium arises from the polarity of the carbon-magnesium bond. The relatively electronegative bromine atom pulls electron density away from the magnesium, creating a partial negative charge on the carbon atom in the butyl group. This nucleophilic carbon readily attacks the electrophilic carbonyl carbon in aldehydes, ketones, etc., forming a new carbon-carbon bond [].

Organic Synthesis Reagent

- Nucleophilic Character: Bromobutylmagnesium acts as a nucleophile due to the presence of a negatively charged carbon atom bonded to the magnesium atom. This nucleophilic character allows it to participate in reactions with electron-deficient species called electrophiles. [Source: Chemistry LibreTexts "[Nucleophilic Character]"()]

- Reaction Examples: Bromobutylmagnesium reacts with various electrophiles including carbonyl compounds (such as aldehydes and ketones), alkenes, and epoxides. These reactions lead to the formation of new carbon-carbon bonds, allowing for the synthesis of complex organic molecules. [Source: ScienceDirect "[Organometallic Reagents in Organic Chemistry]"()]

Source of Butyl Groups

- Organometallic Precursor: Bromobutylmagnesium serves as a convenient source of butyl groups (C4H9) in organic synthesis. The butyl group can be introduced into various organic molecules through reactions with suitable electrophiles. [Source: American Chemical Society "[Organometallic Compounds in Organic Synthesis]"()]

- Derivatives and Functionalization: Researchers can further modify the butyl group after its introduction into a molecule. This allows for the creation of diverse and functionalized organic compounds with specific properties.

Potential in Medicinal Chemistry

- Antibacterial Properties: Studies have shown that bromobutylmagnesium exhibits antibacterial activity against various bacterial strains. [Source: Smolecule "[Buy Bromobutylmagnesium]"()] However, further research is needed to understand the mechanisms of action and potential applications in developing new antibiotics.

- Anti-inflammatory Effects: Preliminary research suggests that bromobutylmagnesium might possess anti-inflammatory properties. [Source: Smolecule "[Buy Bromobutylmagnesium]"()] More studies are required to validate these findings and explore therapeutic potential.

- Grignard Reactions: It is primarily used to form carbon-carbon bonds by reacting with carbonyl compounds (aldehydes and ketones) to produce alcohols. For example, when it reacts with formaldehyde, it yields n-butanol .

- Formation of Esters and Ethers: The compound can react with fatty acids to form esters and with aromatic hydrocarbons to yield ethers. This property makes it valuable in synthesizing various organic compounds .

- Reactivity with Electrophiles: Bromobutylmagnesium can react with electrophiles such as halides and carbon dioxide, leading to the formation of new carbon chains or functional groups .

Bromobutylmagnesium can be synthesized through the reaction of n-butyl bromide with magnesium metal in anhydrous ether or tetrahydrofuran. The general reaction can be represented as follows:

This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the process .

Bromobutylmagnesium has several important applications:

- Organic Synthesis: It is extensively used as a reagent in organic synthesis, particularly for constructing complex organic molecules.

- Polymer Chemistry: It can be utilized in the production of polymers through polymerization reactions.

- Pharmaceutical Development: Its ability to form carbon-carbon bonds makes it useful in the synthesis of pharmaceutical intermediates.

Bromobutylmagnesium belongs to a class of organomagnesium compounds known as Grignard reagents. Here are some similar compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Ethylmagnesium Bromide | C₂H₅BrMg | Used for synthesizing smaller alcohols; less bulky than bromobutylmagnesium. |

| Phenylmagnesium Bromide | C₆H₅BrMg | Reacts readily with carbonyls; used in aromatic compound synthesis. |

| Isopropylmagnesium Bromide | C₃H₇BrMg | More sterically hindered; useful for specific steric environments in reactions. |

Bromobutylmagnesium's unique feature lies in its balanced reactivity and ability to form longer carbon chains compared to its ethyl and isopropyl counterparts, making it particularly valuable for building complex organic structures .

Classical Synthesis Methods

Reaction of 1-Bromobutane with Magnesium in Anhydrous Ether/Tetrahydrofuran

The fundamental synthesis of bromobutylmagnesium proceeds through the direct insertion of magnesium metal into the carbon-bromine bond of 1-bromobutane. This process requires strictly anhydrous conditions to prevent decomposition of the highly reactive organometallic product. The reaction mechanism involves initial electron transfer from the magnesium surface to the brominated alkane, generating radical intermediates that subsequently combine to form the desired Grignard reagent.

The classical preparation method employs magnesium turnings that must be activated to overcome the natural oxide coating present on the metal surface. Iodine activation serves dual functions as both an indicator and an activator, with the disappearance of the characteristic iodine color signaling successful magnesium activation. The reaction typically proceeds under mild heating conditions, with temperatures maintained between 38-42 degrees Celsius for initiation and 48-52 degrees Celsius for the reaction phase.

Industrial-scale synthesis has demonstrated that n-butyl magnesium bromide can be effectively prepared using controlled addition protocols. The process involves careful monitoring of reaction exothermicity, as evidenced by vigorous solvent boiling during active Grignard formation. Successful synthesis is characterized by visible consumption of magnesium turnings and formation of a homogeneous solution containing the organometallic product.

The molecular structure of bromobutylmagnesium consists of a tetrahedral coordination environment around the magnesium center, with the butyl group, bromine atom, and coordinating solvent molecules occupying the coordination sites. This structural arrangement provides the necessary reactivity for subsequent nucleophilic attacks on electrophilic substrates.

Solvent Selection and Influence on Reaction Efficiency

Solvent selection critically influences both the formation efficiency and subsequent reactivity of bromobutylmagnesium reagents. Ethereal solvents remain the preferred medium due to their ability to form stable coordination complexes with the magnesium center through oxygen lone pair donation. The magnesium-halogen bond exhibits ionic character and readily solvates the carbon-oxygen bond of ether molecules, forming thermodynamically favorable complexes that enhance reagent stability.

Tetrahydrofuran demonstrates superior performance compared to diethyl ether in several key aspects. The cyclic structure of tetrahydrofuran restricts conformational freedom, making the oxygen non-bonding electron pairs more available for coordination with magnesium centers. Additionally, the higher boiling point of tetrahydrofuran (66 degrees Celsius) compared to diethyl ether (34.6 degrees Celsius) enables reaction conditions that accelerate formation rates and improve solubility characteristics.

Comparative studies have revealed that 2-methyltetrahydrofuran offers equivalent or superior performance to traditional ethereal solvents. Systematic evaluation based on reaction efficiency, work-up ease, and environmental considerations has positioned 2-methyltetrahydrofuran as a recommended alternative solvent. This renewable-resource-derived solvent particularly excels in suppressing unwanted Wurtz coupling side reactions that can compromise product yields.

| Solvent | Boiling Point (°C) | Coordination Efficiency | Reaction Rate | Side Reaction Suppression |

|---|---|---|---|---|

| Diethyl Ether | 34.6 | Moderate | Standard | Moderate |

| Tetrahydrofuran | 66 | High | Enhanced | Good |

| 2-Methyltetrahydrofuran | 80 | High | Enhanced | Excellent |

Research into partially solvated Grignard reagents has revealed complex relationships between solvent coordination and reactivity patterns. Studies using n-butylmagnesium bromide in toluene with varying ethereal solvent additions demonstrated that optimal reaction selectivity occurs at specific solvent-to-reagent ratios. The investigation showed that addition reactions reach maximum efficiency at molar ratios of 0.3-0.4 for tetrahydrofuran and diethyl ether, while methyl tertiary-butyl ether requires approximately 1.5 molar equivalents for optimal performance.

The influence of solvent polarity and coordinating ability extends beyond simple solvation effects. Radical pair formation during Grignard synthesis becomes more prominent in less basic solvents and decreases with increasing solvent viscosity. These findings highlight the complex interplay between solvent properties and reaction mechanisms in organometallic synthesis.

Molecular Geometry and Bonding

Bromobutylmagnesium (chemical formula C₄H₉BrMg, molecular weight 161.32 g/mol) represents a fundamental organometallic compound belonging to the Grignard reagent family [1] [2] [3]. The compound exhibits a complex structural arrangement that depends significantly on its coordination environment and the presence of coordinating solvents. The molecular geometry around the magnesium center is predominantly tetrahedral when coordinated with ethereal solvents, though higher coordination numbers are observed in specific solvent systems [4] [5] [6].

The structural characterization of bromobutylmagnesium reveals a coordination complex where the magnesium atom typically adopts tetrahedral geometry in the presence of coordinating ligands such as diethyl ether or tetrahydrofuran [7] [6]. Nuclear magnetic resonance spectroscopy provides critical structural information, with the characteristic α-carbon protons appearing at δ -0.59 ppm in ¹H NMR spectra, indicating the electron-rich nature of the carbon atom directly bonded to magnesium [8] [9] [10]. X-ray crystallographic studies have confirmed the tetrahedral coordination geometry around magnesium centers in related organometallic complexes, establishing the fundamental structural framework for understanding these compounds [11] [7] [12].

| Property | Value | Reference Citations |

|---|---|---|

| Molecular Formula | C₄H₉BrMg | [1] [2] [3] |

| Molecular Weight (g/mol) | 161.32 | [1] [13] [2] |

| CAS Number | 693-03-8 | [1] [13] [2] |

| Physical State | Colorless to yellowish liquid | [14] [15] |

| Density (g/mL) | 0.970 | [16] [17] |

| Molecular Geometry | Tetrahedral (coordinated with ether ligands) | [4] [5] [6] |

Carbon-Magnesium Bond Polarity and Reactivity

The carbon-magnesium bond in bromobutylmagnesium exhibits pronounced polar covalent character, arising from the significant electronegativity difference between carbon (2.55) and magnesium (1.31) [18] [19]. This electronegativity difference of 1.24 places the carbon-magnesium bond firmly within the polar covalent regime, distinguishing it from purely ionic or covalent interactions [18] [4] [19]. The polarity of this bond is fundamental to the nucleophilic reactivity exhibited by Grignard reagents, as the carbon atom bears a partial negative charge that enables it to attack electrophilic centers [4] [20] [21].

The carbon-magnesium bond length in bromobutylmagnesium has been determined to range from 2.17 to 2.28 Å, consistent with typical organomagnesium compounds [18] [22] [19]. This bond length reflects the balance between the ionic and covalent contributions to the bonding interaction. The nucleophilic character of the carbon atom results from the polarization of electron density away from magnesium toward the more electronegative carbon, creating a reactive carbanion-like center [18] [4] [20].

Computational studies have revealed that the polar nature of the carbon-magnesium bond arises not only from electronegativity differences but also from the specific orbital interactions between carbon and magnesium [22] [23]. The magnesium atom, with its relatively diffuse valence orbitals, forms a bond with carbon that has both ionic and covalent characteristics, with the ionic component being more prominent [22] [19]. This dual character explains the high reactivity of Grignard reagents toward electrophilic substrates while maintaining sufficient stability for synthetic applications [18] [4].

| Bond/Interaction Type | Bond Length (Å) | Bond Character | Electronegativity Difference |

|---|---|---|---|

| Carbon-Magnesium Bond | 2.17-2.28 | Polar covalent (nucleophilic carbon) | 1.24 |

| Magnesium-Bromine Bond | 2.50-2.60 | Largely ionic | 1.69 |

| Magnesium-Oxygen (THF) Bond | 2.10 | Coordinate covalent | 1.76 |

Role of Solvent Coordination (Ether/Tetrahydrofuran Ligands)

Solvent coordination plays a crucial role in stabilizing bromobutylmagnesium and determining its structural characteristics in solution [24] [5] [25]. Ethereal solvents, particularly diethyl ether and tetrahydrofuran, serve as essential Lewis bases that coordinate to the electron-deficient magnesium center, completing its coordination sphere and providing thermodynamic stabilization [24] [26] [7]. The coordination of solvent molecules is not merely a secondary effect but represents a fundamental aspect of Grignard reagent structure and stability [5] [7].

Tetrahydrofuran exhibits superior coordinating ability compared to diethyl ether due to its optimal ring size and enhanced basicity [24] [11]. In tetrahydrofuran solutions, bromobutylmagnesium typically adopts octahedral coordination with the magnesium center coordinated to multiple tetrahydrofuran molecules [24] [26]. This coordination environment significantly influences the Schlenk equilibrium position and the overall stability of the organometallic species [24] [25]. The stronger coordination ability of tetrahydrofuran results in more stable monomeric species and reduced tendency toward aggregation compared to diethyl ether solutions [24] [27].

The magnesium-oxygen bond distance in tetrahydrofuran coordination complexes is approximately 2.10 Å, indicating strong coordinate covalent interactions [24] [11] [7]. These coordination bonds are essential for maintaining the integrity of the Grignard reagent structure and preventing decomposition through water or oxygen exposure [5] [7]. The dynamic nature of solvent coordination allows for rapid exchange of coordinated molecules while maintaining the overall structural framework [24] [26].

Computational studies have demonstrated that solvent coordination provides substantial thermodynamic stabilization, with the energy of solvation contributing significantly to the overall stability of the organometallic complex [24] [11]. The preferential coordination of ethereal solvents to magnesium over other metals explains the unique stability and reactivity patterns observed for Grignard reagents [24] [5].

Schlenk Equilibrium Dynamics in Solution

The Schlenk equilibrium represents a fundamental aspect of bromobutylmagnesium chemistry, describing the dynamic redistribution of organyl and halide ligands among different magnesium-containing species in solution [25] [28] [29]. This equilibrium, originally discovered by Wilhelm Schlenk, involves the interconversion between Grignard reagents (RMgX), diorganylmagnesium compounds (R₂Mg), and magnesium dihalides (MgX₂) according to the general equation: 2 RMgX ⇌ R₂Mg + MgX₂ [25] [28] [30].

For bromobutylmagnesium specifically, the equilibrium composition depends on multiple factors including solvent type, temperature, concentration, and the presence of additional ligands [25] [28] [31]. In tetrahydrofuran solutions, the equilibrium typically favors the monomeric solvated species due to the strong coordinating ability of the solvent [24] [26] [25]. However, in less coordinating solvents such as diethyl ether, significant amounts of dimeric and oligomeric species are observed [25] [28] [29].

Recent computational investigations using quantum chemical reaction discovery tools have revealed the complexity of the Schlenk equilibrium mechanism [28]. These studies identified three critical bridged dimeric intermediates: μ-(Cl,C), μ-(Cl,Cl), and μ-Cl bridged species, which serve as vital intermediates in the ligand exchange process [28]. The μ-(Cl,Cl) bridged intermediate shows the highest stability, being 3.3 kcal/mol more stable than separated reactants, while the μ-(Cl,C) bridged species is stabilized by only 0.4 kcal/mol [28].

| Equilibrium Species | Relative Abundance (%) | Coordination Environment | Stability (kcal/mol) |

|---|---|---|---|

| 2 RMgX | Variable (24-87) | Tetrahedral (with solvent) | Reference state |

| R₂Mg | Variable (6.5-42.5) | Linear or tetrahedral | +6.5 to +28.5 |

| MgX₂ | Variable (6.5-42.5) | Octahedral (with solvent) | +6.5 to +28.5 |

| Bridged μ-(Cl,C) complexes | Stabilized intermediates | Pentacoordinated Mg | +0.4 relative to SR |

| Bridged μ-(Cl,Cl) complexes | Most stable dimers | Pentacoordinated Mg | +3.3 relative to SR |

The dynamics of the Schlenk equilibrium are controlled by solvent coordination and exchange processes [24] [26]. Molecular dynamics simulations have shown that solvent molecules must undergo dynamic exchange to facilitate ligand transfer between magnesium centers [24] [28]. The most stable symmetrically solvated dinuclear species must evolve to less stable asymmetrically solvated forms to enable product dissociation and ligand exchange [24]. This process requires the formation of pentacoordinated magnesium centers with specific solvent arrangements [24] [26].

The implications of Schlenk equilibrium dynamics extend beyond fundamental understanding to practical synthetic applications [28] [29]. The presence of multiple reactive species in equilibrium affects the selectivity and efficiency of Grignard reactions, particularly in cross-coupling processes where aggregation effects may influence reaction rates and stereoselectivity [28] [29]. Understanding these equilibrium dynamics is essential for optimizing reaction conditions and predicting the behavior of bromobutylmagnesium in various synthetic transformations [25] [28] [29].

| Analytical Technique | Key Observations | Information Provided |

|---|---|---|

| Nuclear Magnetic Resonance (¹H NMR) | α-CH₂ protons at δ -0.59 ppm | Chemical environment of protons |

| Nuclear Magnetic Resonance (²⁵Mg NMR) | Magnesium coordination environment | Coordination number and geometry |

| Mass Spectrometry (ESI-MS) | Aggregation and association patterns | Solution composition |

| X-ray Crystallography | Tetrahedral coordination geometry | Solid-state structure |

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H225 (50%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H260 (50%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H371 (50%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant;Health Hazard